molecular formula C14H9ClIN3O3S B3956478 2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3956478
M. Wt: 461.7 g/mol
InChI Key: VMNHRTYYNDYQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential as a therapeutic agent in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide involves the inhibition of specific enzymes and proteins that are involved in the progression of various diseases. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide have been extensively studied in various scientific studies. This compound has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antibacterial properties and has been effective in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments include its high potency and specificity for specific enzymes and proteins. This compound has been found to be effective in very low concentrations, which makes it a cost-effective option for lab experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the research and development of 2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. One potential direction is the further exploration of its anti-inflammatory properties and its potential as a therapeutic agent in the treatment of arthritis. Another potential direction is the development of this compound as a potential anti-cancer agent, with further studies required to determine its efficacy and safety in human trials. Additionally, the antibacterial properties of this compound could be further explored, with the potential for the development of new antibiotics.

Scientific Research Applications

2-chloro-5-iodo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Several scientific studies have reported the use of this compound in the treatment of cancer, arthritis, and bacterial infections.

properties

IUPAC Name

2-chloro-5-iodo-N-[(2-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3O3S/c15-10-6-5-8(16)7-9(10)13(20)18-14(23)17-11-3-1-2-4-12(11)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNHRTYYNDYQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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